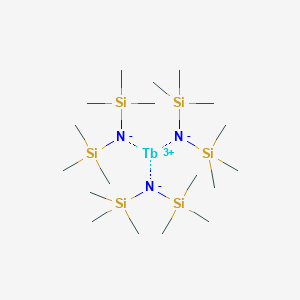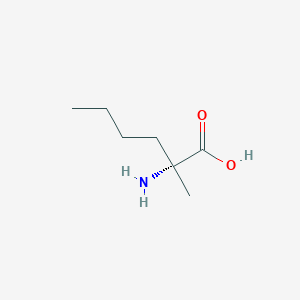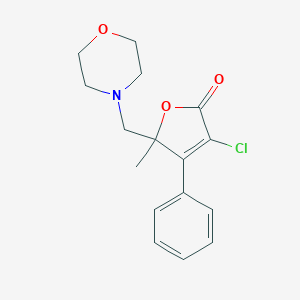
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Mabuterol est un agoniste sélectif des récepteurs bêta-2 adrénergiques, principalement utilisé comme bronchodilatateur. Il est connu pour sa capacité à détendre les muscles lisses des voies respiratoires, ce qui le rend utile dans le traitement de pathologies comme l’asthme et la bronchopneumopathie chronique obstructive .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Mabuterol implique plusieurs étapes :
Halogénation : Le processus commence par l’halogénation de la 2-(Trifluorométhyl)aniline en utilisant de l’iode et du bicarbonate de sodium, ce qui donne la 2-Amino-5-Iodobenzotrifluoride.
Protection et déplacement aromatique nucléophile : L’intermédiaire est ensuite protégé avec de l’anhydride acétique et subit un déplacement aromatique nucléophile avec du cyanure de cuivre (I) pour former la N-[4-cyano-2-(trifluorométhyl)phényl]acétamide.
Hydrolyse et halogénation : L’hydrolyse du nitrile et du groupe protecteur donne l’acide 4-amino-3-(trifluorométhyl)benzoïque, qui est ensuite halogéné avec du chlore pour produire l’acide 4-Amino-3-Chloro-5-(Trifluorométhyl)Benzoïque.
Formation du chlorure de benzoyle : L’acide est ensuite halogéné avec du chlorure de thionyle pour former le 4-Amino-3-chloro-5-(trifluorométhyl)benzoylchlorure.
Étapes finales : Le traitement avec du malonate de diéthyle et l’halogénation subséquente avec du brome dans de l’acide acétique conduisent à la formation de la 1-[4-amino-3-chloro-5-(trifluorométhyl)phényl]-2-bromoéthanone.
Méthodes de production industrielle : La production industrielle du Mabuterol suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l’utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le Mabuterol subit diverses réactions chimiques, notamment :
Oxydation : Le Mabuterol peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : La réduction du Mabuterol, en particulier du groupe cétone, est une étape cruciale de sa synthèse.
Substitution : L’halogénation et la substitution aromatique nucléophile sont des réactions clés dans la synthèse du Mabuterol.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium est couramment utilisé pour la réduction des cétones.
Substitution : Le cyanure de cuivre (I) et le brome dans l’acide acétique sont utilisés pour la substitution aromatique nucléophile et l’halogénation, respectivement.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires tels que la 2-Amino-5-Iodobenzotrifluoride, la N-[4-cyano-2-(trifluorométhyl)phényl]acétamide et l’acide 4-Amino-3-Chloro-5-(Trifluorométhyl)Benzoïque .
4. Applications de la Recherche Scientifique
Le Mabuterol a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l’étude des agonistes des récepteurs bêta-2 adrénergiques.
Biologie : Le Mabuterol est utilisé pour étudier les effets des agonistes des récepteurs bêta-2 adrénergiques sur la relaxation des muscles lisses et la bronchoconstriction.
Médecine : Il fait l’objet de recherches pour ses effets thérapeutiques potentiels dans le traitement de pathologies respiratoires comme l’asthme et la bronchopneumopathie chronique obstructive.
Applications De Recherche Scientifique
Mabuterol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of beta-2 adrenoreceptor agonists.
Biology: Mabuterol is used to study the effects of beta-2 adrenoreceptor agonists on smooth muscle relaxation and bronchoconstriction.
Medicine: It is investigated for its potential therapeutic effects in treating respiratory conditions like asthma and chronic obstructive pulmonary disease.
Mécanisme D'action
Le Mabuterol exerce ses effets en stimulant sélectivement les récepteurs bêta-2 adrénergiques. Cette stimulation active l’adénylcyclase intracellulaire, qui catalyse la conversion de l’adénosine triphosphate en adénosine monophosphate cyclique (AMPc). L’augmentation des niveaux d’AMPc entraîne la relaxation des muscles lisses bronchiques et l’inhibition de la libération de médiateurs de l’hypersensibilité immédiate à partir des cellules, en particulier les mastocytes .
Composés Similaires :
Clenbutérol : Un autre agoniste des récepteurs bêta-2 adrénergiques utilisé comme bronchodilatateur.
Cimaterol : Un agoniste des récepteurs bêta-2 adrénergiques ayant des applications similaires dans le traitement des pathologies respiratoires.
Trantinterol : Un régiosomère du Mabuterol ayant des propriétés pharmacologiques similaires.
Unicité du Mabuterol : Le Mabuterol est unique dans sa structure chimique spécifique, qui comprend un groupe trifluorométhyle et un groupe tert-butylamino. Ces caractéristiques structurelles contribuent à sa haute sélectivité et sa puissance en tant qu’agoniste des récepteurs bêta-2 adrénergiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Comparaison Avec Des Composés Similaires
Clenbuterol: Another beta-2 adrenoreceptor agonist used as a bronchodilator.
Cimaterol: A beta-2 adrenoreceptor agonist with similar applications in treating respiratory conditions.
Trantinterol: A regioisomer of Mabuterol with similar pharmacological properties.
Uniqueness of Mabuterol: Mabuterol is unique in its specific chemical structure, which includes a trifluoromethyl group and a tert-butylamino group. These structural features contribute to its high selectivity and potency as a beta-2 adrenoreceptor agonist, making it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
106609-78-3 |
|---|---|
Formule moléculaire |
C16H18ClNO3 |
Poids moléculaire |
307.77 g/mol |
Nom IUPAC |
3-chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one |
InChI |
InChI=1S/C16H18ClNO3/c1-16(11-18-7-9-20-10-8-18)13(14(17)15(19)21-16)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clé InChI |
UCCGLLBMHKEJKA-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN3CCOCC3 |
SMILES canonique |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN3CCOCC3 |
Synonymes |
3-chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenyl-furan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



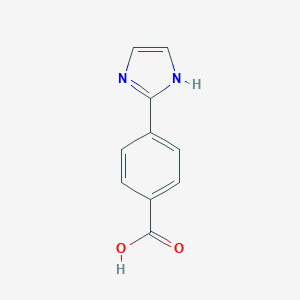
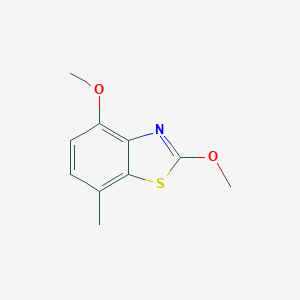
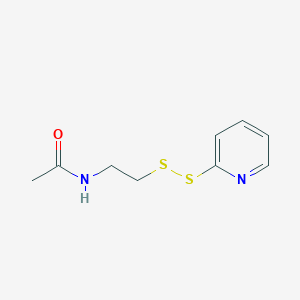
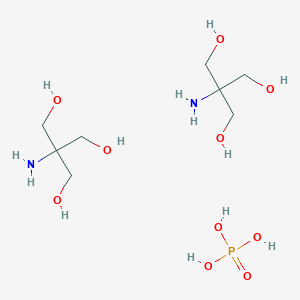
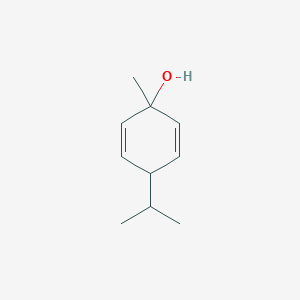
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)

